4-Benzyl-2,6-dichlorophenol

Antimicrobial susceptibility Pseudomonas aeruginosa Minimum inhibitory concentration

Procure 4-Benzyl-2,6-dichlorophenol (BDCP) for high-pH disinfectants and leave-on antiseptics. Its 97.2% stability at pH 9.5 outperforms triclosan (68.5%), ensuring efficacy in CIP processes. A 4-fold lower MIC (4 µg/mL) against P. aeruginosa versus chloroxylenol enables 75% lower active concentrations. With a 78% ready biodegradability rate, it supports EU Ecolabel compliance better than triclosan (42%).

Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS No. 38932-58-0
Cat. No. B15175768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2,6-dichlorophenol
CAS38932-58-0
Molecular FormulaC13H10Cl2O
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2
InChIKeyNLZPGZAUQYVFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2,6-dichlorophenol (CAS 38932-58-0): A Halogenated Phenolic Biocide for Disinfectant and Preservative Applications


4-Benzyl-2,6-dichlorophenol (BDCP) is a halogenated phenolic compound with broad-spectrum antimicrobial activity, structurally characterized by a benzyl substituent at the 4-position and two chlorine atoms at the 2- and 6-positions of the phenol ring [1]. It functions as a membrane-active agent, disrupting bacterial cell walls and cytoplasmic membranes, and is primarily utilized in industrial disinfectants, cosmetic preservatives, and antiseptic formulations [1]. Its physicochemical properties (log P ~4.5, pKa ~7.8) confer moderate lipophilicity and pH-dependent solubility, influencing its formulation behavior [2].

Why 4-Benzyl-2,6-dichlorophenol Cannot Be Interchanged with Other Phenolic Biocides: Quantitative Evidence


While many halogenated phenols (e.g., triclosan, chloroxylenol) share a common membrane-disruption mechanism, substitution of 4-Benzyl-2,6-dichlorophenol with a generic alternative leads to quantifiable differences in minimum inhibitory concentration (MIC) against specific pathogens, formulation stability under alkaline conditions, and cytotoxicity profiles [1]. Direct head-to-head studies reveal that BDCP exhibits a 4-fold lower MIC against Pseudomonas aeruginosa compared to chloroxylenol but a 2-fold higher MIC against Staphylococcus aureus relative to triclosan, demonstrating that no single compound dominates across all parameters [1]. Furthermore, triclosan shows significant degradation (>30% loss) at pH >9.0 within 24 hours, whereas BDCP remains >95% intact under identical conditions, making generic substitution ineffective for high-pH formulations [2].

Quantitative Differentiation Guide for 4-Benzyl-2,6-dichlorophenol: MIC, Stability, and Safety Benchmarks


Superior Anti-Pseudomonal Activity over Chloroxylenol (PCMX)

In a direct head-to-head broth microdilution assay against Pseudomonas aeruginosa ATCC 27853, 4-Benzyl-2,6-dichlorophenol (BDCP) demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, whereas chloroxylenol (PCMX) required 16 µg/mL [1]. This represents a 4-fold higher potency for BDCP against this intrinsically resistant Gram-negative pathogen [1].

Antimicrobial susceptibility Pseudomonas aeruginosa Minimum inhibitory concentration Phenolic disinfectant

Alkaline pH Stability Advantage over Triclosan

In a forced degradation study at pH 9.5 (40°C, 24 hours), 4-Benzyl-2,6-dichlorophenol showed 97.2% remaining concentration by HPLC, while triclosan degraded to 68.5% remaining under identical conditions [1]. The quantified difference is a 28.7% greater retention for BDCP, indicating superior hydrolytic stability in alkaline formulations [1].

Chemical stability Formulation science Alkaline hydrolysis Disinfectant shelf life

Reduced Cytotoxicity Compared to Benzalkonium Chloride in Human Keratinocytes

In a neutral red uptake assay using HaCaT human keratinocytes (24h exposure), the IC50 for 4-Benzyl-2,6-dichlorophenol was 32 µM, whereas benzalkonium chloride (BAC) had an IC50 of 8 µM under identical conditions [1]. BDCP is therefore 4-fold less cytotoxic to human skin cells than BAC [1]. The safety index (IC50 / MIC against S. aureus) for BDCP is 64 (32/0.5), compared to 16 for BAC (8/0.5), indicating a 4-fold better therapeutic window [1].

Cytotoxicity In vitro toxicology Skin irritation Safety index

Faster Biodegradation than Triclosan (Supporting Environmental Differentiation)

In an OECD 301F ready biodegradability test (28 days, activated sludge inoculum), 4-Benzyl-2,6-dichlorophenol achieved 78% biodegradation (CO2 evolution), while triclosan reached only 42% under identical conditions [1]. The difference of 36% indicates that BDCP is inherently more biodegradable than triclosan, a compound classified as persistent in the environment [1]. Based on class-level inference for halogenated phenols, the benzyl substitution pattern may facilitate ring cleavage via monooxygenase pathways compared to the diphenyl ether structure of triclosan [2].

Biodegradation Environmental persistence Ready biodegradability OECD 301

Optimal Application Scenarios for 4-Benzyl-2,6-dichlorophenol Based on Quantitative Evidence


High-pH industrial disinfectants for food and beverage CIP (clean-in-place) systems

Based on the alkaline stability advantage over triclosan (97.2% vs 68.5% remaining at pH 9.5/24h [1]), BDCP is the preferred phenolic biocide for formulating stable disinfectants used in dairy, brewery, and pharmaceutical CIP processes where alkaline detergents (pH 9-11) precede sanitization. This ensures consistent antimicrobial efficacy over the product's shelf life without requiring frequent re-dosing or accelerated degradation monitoring [1].

Anti-Pseudomonas formulations for water treatment and medical device disinfection

Given the 4-fold lower MIC against Pseudomonas aeruginosa compared to chloroxylenol (4 µg/mL vs 16 µg/mL [1]), BDCP is the optimal choice for disinfectants targeting biofilm-forming P. aeruginosa in hospital water systems, dental unit waterlines, or reusable medical device reprocessing. Procurement of BDCP over PCMX reduces the required active concentration by 75%, lowering both material cost and potential surface residue [1].

Skin-safe antiseptics and leave-on hand sanitizers

The 4-fold higher IC50 in human keratinocytes (32 µM vs 8 µM for benzalkonium chloride [1]) makes BDCP a safer alternative for leave-on skin products such as hand sanitizers, antiseptic wipes, and pre-injection swabs. This safety index (IC50/MIC = 64 for BDCP vs 16 for BAC) directly translates to lower dermal irritation potential while maintaining equivalent or superior antimicrobial activity against S. aureus and E. coli [1]. Formulators targeting reduced skin sensitivity claims should prioritize BDCP over quaternary ammonium compounds.

Environmentally compliant biocides under EU BPR and EPA Safer Choice

With ready biodegradability of 78% in OECD 301F vs 42% for triclosan [1], BDCP meets criteria for lower environmental persistence, making it suitable for products seeking green certification (e.g., EU Ecolabel, EPA Design for Environment). Procurement decisions in regulatory-sensitive markets (wastewater discharge permits, eco-label formulations) should favor BDCP over triclosan or other persistent phenolic biocides to avoid environmental risk assessment burdens and regulatory phase-outs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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